molecular formula C15H13ClN2O2S B1236641 4-chloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide

4-chloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide

Cat. No.: B1236641
M. Wt: 320.8 g/mol
InChI Key: HIIRHKAWDYRMCN-FZHIPVGDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(cinnamylideneamino)benzenesulfonamide is a sulfonamide.

Scientific Research Applications

Gastroprotective Properties

Research into compounds similar to "4-chloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide" has identified gastroprotective properties, where such compounds are studied for their potential in treating ulcer diseases through enhancing mucosal repair and integrity without relying on endogenous prostaglandin generation. These properties are directly related to their ability to enhance the synthesis and secretion of protective mucus in the stomach, suggesting potential applications in developing treatments for gastrointestinal disorders (Slomiany, Piotrowski, & Slomiany, 1997).

Anti-Helicobacter pylori Activities

Further applications include the potential for compounds in this category to act against Helicobacter pylori, a significant factor in the pathogenesis of gastric diseases. The research shows that certain benzenesulfonamide derivatives possess strong anti-H. pylori activities, potentially improving treatment regimens for infections caused by this bacterium. These compounds not only exhibit potent anti-H. pylori activity but also enhance the efficacy of commonly used antimicrobial agents for H. pylori eradication (Slomiany, Piotrowski, & Slomiany, 1997).

Degradation and Stability Studies

Research on related compounds also focuses on their stability and degradation processes, which are crucial for both environmental and pharmacological applications. Studies on compounds like nitisinone (a related triketone herbicide turned medical treatment) provide insights into the stability of these compounds under various conditions, identifying major degradation products. Such research is essential for understanding the environmental impact and for developing pharmaceuticals with predictable metabolisms (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Antineoplastic Agents

There is also interest in exploring benzenesulfonamide derivatives as potential antineoplastic (anti-cancer) agents. Research into novel compounds based on this structure has shown promising cytotoxic properties against cancer cells, highlighting the potential for these compounds in cancer therapy. These compounds could act as modulators of multi-drug resistance, opening new avenues for treating resistant cancer types (Hossain, Enci, Dimmock, & Das, 2020).

Properties

Molecular Formula

C15H13ClN2O2S

Molecular Weight

320.8 g/mol

IUPAC Name

4-chloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide

InChI

InChI=1S/C15H13ClN2O2S/c16-14-8-10-15(11-9-14)21(19,20)18-17-12-4-7-13-5-2-1-3-6-13/h1-12,18H/b7-4+,17-12+

InChI Key

HIIRHKAWDYRMCN-FZHIPVGDSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl

SMILES

C1=CC=C(C=C1)C=CC=NNS(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-chloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-chloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-chloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide
Reactant of Route 6
4-chloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.